molecular formula C18H30N2O3 B11047367 ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate

ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate

Cat. No.: B11047367
M. Wt: 322.4 g/mol
InChI Key: DKGRGAURYRGJSG-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that combines elements of pyran, pyrazine, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves multiple steps. The reaction conditions typically involve the use of catalysts such as (+)-10-camphorsulfonic acid (CSA) and solvents like acetic anhydride and pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution procedures that exploit the enantioselectivity of specific enzymes, such as Novozym® 435 lipase and lipase AK . These enzymes facilitate the acetylation reaction, producing the desired enantiomers in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TEMPO, potassium permanganate (KMnO4)

    Reducing Agents: Hydrogen gas (H2) with Pd/C

    Solvents: Acetic anhydride, pyridine, methanol

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can modulate the activity of enzymes and other proteins. For example, its role as a myeloperoxidase inhibitor suggests it can interfere with the enzyme’s ability to produce reactive oxygen species, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of pyran, pyrazine, and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C18H30N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H30N2O3/c1-5-22-16(21)20-14-12-19(13-15-20)11-7-10-18(4)9-6-8-17(2,3)23-18/h5-6,8-9,11-15H2,1-4H3

InChI Key

DKGRGAURYRGJSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC#CC2(CCCC(O2)(C)C)C

Origin of Product

United States

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